5,6-Diamino-2-butylisoindoline-1,3-dione
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Overview
Description
5,6-Diamino-2-butylisoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . The molecular formula of this compound is C12H15N3O2, and it has a molecular weight of 233.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione derivatives typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . For 5,6-Diamino-2-butylisoindoline-1,3-dione, the synthesis can be achieved through a series of reactions involving the appropriate amine and anhydride precursors under controlled conditions. The reaction is usually carried out in a solvent such as toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of catalytic systems are common approaches to enhance the efficiency and sustainability of the synthesis process . The compounds are typically produced in batch reactors, followed by purification and quality control steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-butylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,6-Diamino-2-butylisoindoline-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-butylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease . The exact molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the specific substitutions present in 5,6-Diamino-2-butylisoindoline-1,3-dione.
N-Substituted Imides: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific receptors and inhibit protein aggregation sets it apart from other isoindoline derivatives .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5,6-diamino-2-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-4-15-11(16)7-5-9(13)10(14)6-8(7)12(15)17/h5-6H,2-4,13-14H2,1H3 |
InChI Key |
VXGCYMSQDNVCJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)N)N |
Origin of Product |
United States |
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